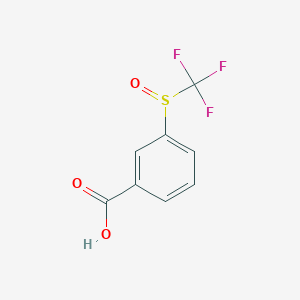
3-((Trifluoromethyl)sulfinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)sulfinyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3S It is characterized by the presence of a trifluoromethyl group attached to a sulfinyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfinyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the sulfinyl group onto the benzoic acid framework. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with appropriate sulfinylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)sulfinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfides.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-((Trifluoromethyl)sulfinyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
3-((Trifluoromethyl)sulfonyl)benzoic acid: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
949-31-5 |
|---|---|
Molecular Formula |
C8H5F3O3S |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3-(trifluoromethylsulfinyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
QWBZTQHANMXJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
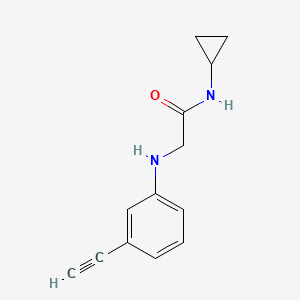
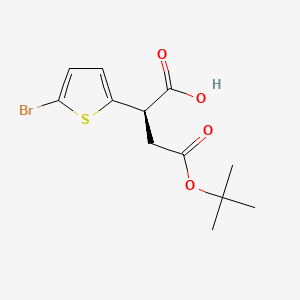
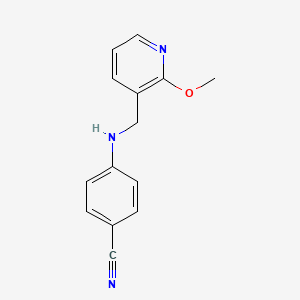

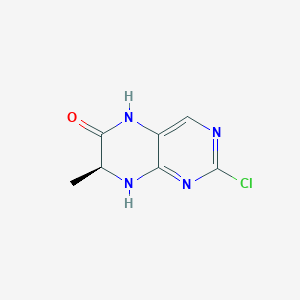

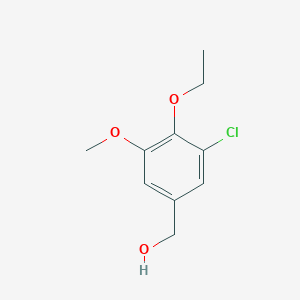
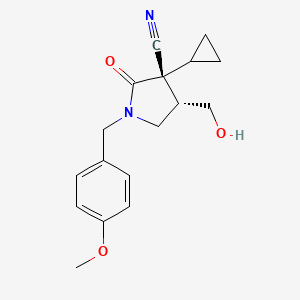
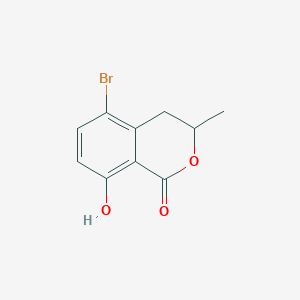
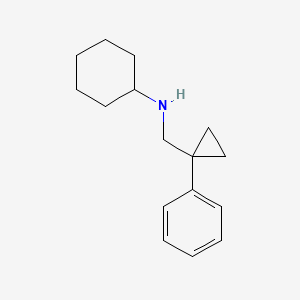
![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
